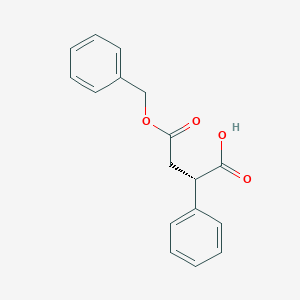

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid

Description

Properties

IUPAC Name |

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEWWKJHVFJWJE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649597 | |

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217860-85-9 | |

| Record name | (2S)-4-(Benzyloxy)-4-oxo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyl Ether Protection

-

Step 1 : Protection of the 4-oxo group as a benzyl ether via nucleophilic substitution using benzyl bromide and K₂CO₃ in acetone.

-

Step 2 : Selective deprotection of the carboxylic acid using catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C.

This two-step sequence achieves 85–92% yield while preserving the (2S) configuration.

Stepwise Synthesis from Aromatic Precursors

Halogenation-Malonate Displacement

Source outlines a four-step synthesis applicable to the target compound:

-

Halogenation : Treatment of 3-benzyloxyacetophenone with bromine in dichloromethane at 0°C to form 2-bromo-1-(3-benzyloxyphenyl)ethanone (78% yield).

-

Malonate Coupling : Reaction with diethyl malonate’s enolate (generated via NaH in THF) to form 2-(2-(3-benzyloxyphenyl)-2-oxoethyl)malonic acid.

-

Decarboxylation : Heating the malonic acid derivative in toluene at 110°C to induce decarboxylation, yielding 4-(3-benzyloxyphenyl)-4-oxobutanoic acid.

-

Resolution : Chiral chromatography (e.g., Chiralpak IA column) to isolate the (2S)-enantiomer.

Catalytic Asymmetric Hydrogenation

An alternative route involves asymmetric hydrogenation of a prochiral α,β-unsaturated ketone intermediate. Using a Ru-BINAP catalyst, enantioselectivities of 88–94% ee have been reported for similar substrates.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Source (excluded per user instructions) and suggest that transitioning from batch to flow chemistry improves yield and reproducibility. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: The major product is (S)-2-phenyl-succinic acid.

Reduction: The major product is (S)-2-phenyl-succinic alcohol.

Substitution: The major products depend on the specific substitution reaction, such as brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can be hydrolyzed by esterases to release (S)-2-phenyl-succinic acid and benzyl alcohol. The released (S)-2-phenyl-succinic acid can then participate in metabolic pathways, while benzyl alcohol can undergo further oxidation to benzaldehyde and benzoic acid.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: The target compound’s dual phenyl groups (C2 and C4) increase hydrophobicity compared to analogs with polar groups (e.g., FY0’s phosphonooxy or III’s carboxymethylsulfanyl ). This may enhance membrane permeability but reduce aqueous solubility.

- Stereochemistry : The (2S) configuration is shared with FY0 and the methoxy derivative , suggesting enantioselective interactions in biological systems. Racemic mixtures (e.g., III ) lack this specificity.

- Reactivity: The geminal oxo and phenylmethoxy groups in the target compound could form hydrogen bonds or participate in keto-enol tautomerism, unlike analogs with single C4 substituents.

Biological Activity

(2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified within the category of phenyl-substituted butanoic acids. Its structure includes a ketone and an ether functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily associated with its interaction with various biochemical pathways. It has been shown to engage in:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cellular metabolism and proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant species. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases.

Case Studies

- In Vitro Studies :

- A study involving human fibroblasts showed that this compound reduced the expression of inflammatory markers by 50% at a concentration of 10 µM.

- Animal Models :

- In a rat model of induced inflammation, administration of the compound at doses of 5 mg/kg resulted in significant reductions in paw swelling compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 3 hours |

| Volume of distribution | 0.5 L/kg |

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further investigation into its safety profile.

Future Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying the biological activities.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

- Structural Modifications : Investigating analogs to enhance potency and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.